molecular formula C32H62O5 B12801475 2-(2-Tetradecanoyloxyethoxy)ethyl tetradecanoate CAS No. 7460-83-5

2-(2-Tetradecanoyloxyethoxy)ethyl tetradecanoate

Katalognummer: B12801475
CAS-Nummer: 7460-83-5
Molekulargewicht: 526.8 g/mol
InChI-Schlüssel: LNUUKPGXTSOONC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 404227 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its involvement in several chemical reactions and its utility in research and industrial applications.

Analyse Chemischer Reaktionen

NSC 404227 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

NSC 404227 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is involved in studies related to cellular processes and molecular interactions.

    Medicine: It has potential therapeutic applications and is studied for its effects on biological systems.

    Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of NSC 404227 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Eigenschaften

CAS-Nummer

7460-83-5

Molekularformel

C32H62O5

Molekulargewicht

526.8 g/mol

IUPAC-Name

2-(2-tetradecanoyloxyethoxy)ethyl tetradecanoate

InChI

InChI=1S/C32H62O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-31(33)36-29-27-35-28-30-37-32(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3

InChI-Schlüssel

LNUUKPGXTSOONC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCC(=O)OCCOCCOC(=O)CCCCCCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.